Leoligin

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

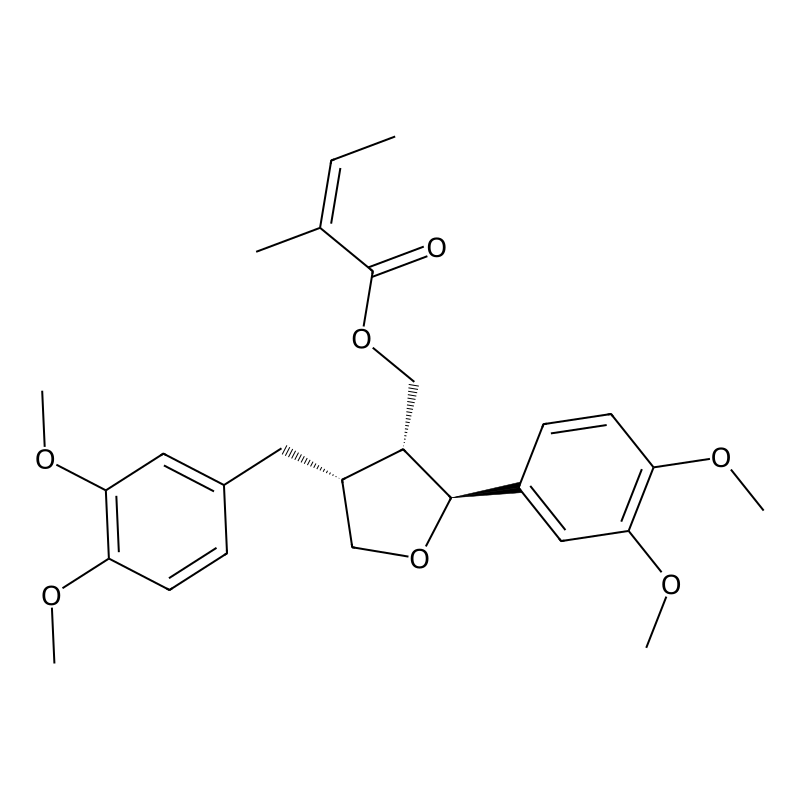

Leoligin is a natural lignan predominantly found in the plant Leontopodium alpinum, commonly known as Edelweiss. This compound belongs to the class of furan-type lignans and has garnered attention due to its potential health benefits and biological activities. Leoligin is characterized by its unique chemical structure, which includes a furan ring, contributing to its distinctive properties and effects in biological systems .

The biological activities of leoligin extend beyond lipid metabolism. It exhibits anti-inflammatory properties by reducing tumor necrosis factor-alpha-induced vascular cell adhesion molecule-1 expression, which is significant in inflammatory responses . Furthermore, leoligin has been implicated in the reduction of peak blood glucose levels, suggesting a potential role in glucose metabolism management . Its safety profile has been evaluated in animal studies, showing no short-term toxicity at therapeutic doses .

Leoligin can be synthesized from the roots of Edelweiss through various methods. A notable synthetic approach involves the oxidative dimerization of phenolic precursors, which allows for the construction of its complex furan structure . Recent studies have developed modular and stereoselective synthesis routes that not only yield leoligin but also enable the creation of derivatives with enhanced biological activity .

Leoligin's applications are primarily rooted in its pharmacological potential. It is being explored as a therapeutic agent for managing cholesterol levels and potentially mitigating cardiovascular diseases due to its effects on CETP and cholesterol biosynthesis pathways . Additionally, its anti-inflammatory properties make it a candidate for treating conditions associated with chronic inflammation.

Interaction studies have focused on leoligin's binding capabilities with various proteins involved in lipid metabolism. For instance, docking studies have demonstrated that leoligin can effectively bind to CETP, influencing its activity and thereby modulating high-density lipoprotein metabolism . These interactions highlight leoligin's potential as a lead compound for drug development targeting lipid-related disorders.

Leoligin shares structural and functional similarities with several other lignans. Here are some notable comparisons:

| Compound Name | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Lariciresinol | Various plants | Antioxidant, anti-inflammatory | Precursor to other lignans |

| Pinoresinol | Flaxseed, sesame | Antioxidant, anticancer | Exhibits estrogenic activity |

| Secoisolariciresinol | Flaxseed, sesame | Antioxidant, anti-inflammatory | Known for its role in lignan biosynthesis |

| Matairesinol | Various plants | Antioxidant, antimicrobial | Potential immunomodulatory effects |

Leoligin is unique due to its specific structural features and pronounced effects on CETP activity and glucose metabolism compared to these similar compounds. Its dual role in modulating both lipid and glucose metabolism sets it apart as a promising candidate for further research and application in therapeutic contexts .

Phenylpropanoid Pathway Foundation

The biosynthesis of leoligin in Edelweiss (Leontopodium alpinum) originates from the general phenylpropanoid pathway, which serves as the metabolic foundation for lignin and lignan biosynthesis [1] [2]. This pathway begins with the shikimate pathway, where phosphoenolpyruvate and erythrose 4-phosphate are converted through seven enzymatic steps to chorismate, the precursor of aromatic amino acids [2] [3]. The phenylpropanoid pathway then utilizes phenylalanine as the primary substrate, initiating a series of enzymatic transformations that ultimately lead to leoligin formation [4] [5].

The initial committed step involves phenylalanine ammonia-lyase (PAL), which catalyzes the deamination of phenylalanine to cinnamic acid, establishing the characteristic three-carbon side chain of phenylpropanoids [6] [7]. This enzyme represents the entry point from primary metabolism into the vast array of secondary metabolites, including lignans such as leoligin [5] [6]. Following PAL activity, cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, introduces a hydroxyl group at the para position to produce p-coumaric acid [8] [6].

Monolignol Biosynthesis and Lignan Precursor Formation

The conversion of p-coumaric acid to coniferyl alcohol, the essential precursor for leoligin biosynthesis, involves several key enzymatic steps [6] [7]. 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid to its CoA ester, enabling subsequent transformations within the monolignol biosynthetic pathway [6]. The methylation and reduction steps that follow involve multiple enzymes including O-methyltransferases, cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD), ultimately yielding coniferyl alcohol [6] [7].

The formation of coniferyl alcohol represents a critical branch point in phenylpropanoid metabolism, as this monolignol serves as the direct precursor for lignan biosynthesis [9] [10]. The stereochemical complexity of leoligin emerges from the precise coupling of two coniferyl alcohol molecules through the action of oxidative enzymes and dirigent proteins [11] [10].

Stereoselective Coupling and Pinoresinol Formation

The initial dimerization step in leoligin biosynthesis involves the oxidative coupling of two coniferyl alcohol molecules to form (+)-pinoresinol [9] [10]. This reaction is mediated by oxidative enzymes such as laccases or peroxidases, which generate coniferyl alcohol radicals through single-electron transfer reactions [11] [12]. The stereochemical outcome of this coupling is controlled by dirigent proteins, which guide the regioselective and enantioselective formation of (+)-pinoresinol rather than the random mixture of products that would occur in their absence [11] [12].

Dirigent proteins function as molecular templates that orient the radical intermediates for stereospecific 8-8' coupling [10] [12]. The crystal structure of dirigent proteins reveals an eight-stranded antiparallel β-barrel forming trimers with spatially separated binding cavities for substrate orientation [12]. These proteins exhibit no oxidative activity themselves but are essential for achieving the high stereoselectivity observed in lignan biosynthesis [11] [10].

Conversion to Lariciresinol and Leoligin Intermediates

Following pinoresinol formation, the biosynthetic pathway proceeds through pinoresinol-lariciresinol reductase (PLR) activity, which catalyzes the NADPH-dependent reduction of (+)-pinoresinol to (+)-lariciresinol [9] [13]. PLR enzymes belong to the isoflavone reductase family and exhibit high substrate specificity for the reduction of the furofuran ring system [9] [14]. The stereochemical configuration established during pinoresinol formation is maintained throughout this reduction, preserving the (2S,3R,4R) absolute configuration essential for leoligin [13] [14].

The lariciresinol intermediate undergoes further enzymatic modifications to generate the dimethyllariciresinol (leoligin alcohol) precursor [15] [16]. This transformation involves O-methylation of the phenolic hydroxyl groups, likely catalyzed by O-methyltransferases specific for lignan substrates [15] [17]. The methylation pattern in leoligin features dimethoxy substitution on both aromatic rings, distinguishing it from other lignan derivatives found in Edelweiss [15] [18].

Terminal Esterification and Leoligin Formation

The final step in leoligin biosynthesis involves the esterification of dimethyllariciresinol with angelic acid to form the characteristic (Z)-2-methylbut-2-enoate ester moiety [15] [19]. This esterification reaction likely occurs through the action of BAHD acyltransferases, a large family of enzymes responsible for acyl transfer reactions in plant secondary metabolism [19] [20]. The angelic acid component contributes significantly to the biological activity of leoligin, as demonstrated by structure-activity relationship studies showing reduced potency in derivatives lacking this ester group [20] [21].

The biosynthetic origin of the angelic acid moiety in Edelweiss remains partially characterized, though it likely derives from branched-chain amino acid metabolism or fatty acid biosynthetic pathways [19] [20]. The stereospecific incorporation of the (Z)-angelic acid isomer rather than the thermodynamically more stable (E)-tiglic acid suggests enzymatic control over both the synthesis and incorporation of this acyl component [20] [22].

Biotechnological Approaches: Hairy Root Cultures and Elicitation Strategies

Agrobacterium rhizogenes-Mediated Transformation

Hairy root culture systems represent a powerful biotechnological platform for the sustainable production of leoligin independent of field cultivation [15] [23]. The establishment of hairy root cultures from Edelweiss involves transformation with Agrobacterium rhizogenes strain ATCC15834, which introduces the root-inducing (Ri) plasmid into plant cells [23] [24]. This transformation process creates neoplastic root cultures characterized by rapid growth, genetic stability, and hormone-independent cultivation [23] [25].

The transformation protocol begins with mechanical wounding of leaf explants from in vitro-grown Edelweiss shoots, followed by inoculation with bacterial suspension [23] [26]. After co-cultivation periods of 3-4 weeks, transformed roots emerge from wounded sites and are subsequently cultured on antibiotic-containing media to eliminate residual bacteria [23] [26]. Selected hairy root clones demonstrate consistent growth characteristics and lignan production capabilities over extended cultivation periods [23] [27].

Hairy root cultures offer several advantages over conventional cell suspension cultures, including enhanced genetic stability, higher growth rates, and improved secondary metabolite production [28] [25]. The transformed roots maintain the metabolic capacity for lignan biosynthesis while providing a renewable source of biomass for leoligin extraction [23] [29]. Growth kinetics of established hairy root lines show exponential increases in biomass with doubling times significantly shorter than those observed in intact plants [23] [28].

Optimization of Culture Conditions

The cultivation parameters for leoligin-producing hairy root cultures require careful optimization to maximize both biomass accumulation and secondary metabolite production [23] [30]. Standard culture conditions employ modified Murashige and Skoog medium supplemented with 3% sucrose as the carbon source [23] [30]. Cultivation occurs in liquid medium under controlled environmental conditions, including temperature maintenance at 25±1°C, continuous agitation at 100 rpm, and darkness to prevent potential photodegradation of lignan compounds [23] [30].

Medium composition significantly influences both growth characteristics and leoligin content in hairy root cultures [23] [31]. Sucrose concentration emerges as a critical parameter, with elevated levels serving dual functions as both carbon source and elicitor for secondary metabolite production [23] [31]. The pH of the culture medium is maintained at approximately 5.7 to optimize enzyme activity and nutrient uptake [23] [26].

Subculture intervals of 4 weeks provide optimal conditions for maintaining culture viability while allowing sufficient time for lignan accumulation [23] [30]. Fresh medium inoculation with approximately 0.5 g of root material per 50 mL culture volume ensures adequate biomass density for productive cultivation [23] [30]. These standardized conditions enable reproducible leoligin production across multiple culture cycles [23] [27].

Elicitation Strategies for Enhanced Leoligin Production

Chemical elicitation represents the most effective approach for enhancing leoligin biosynthesis in hairy root cultures beyond baseline production levels [23] [31]. Multiple elicitor types have been evaluated, including both biotic and abiotic compounds that trigger plant defense responses and secondary metabolite accumulation [23] [31]. The timing of elicitor application is critical, with treatments typically applied to 3-week-old cultures to coincide with active metabolic phases [23] [31].

Methyl jasmonate emerges as one of the most effective biotic elicitors for leoligin production, inducing approximately 1.7-fold increases in lignan content when applied at 200 μM concentration [15] [23]. This compound mimics natural plant stress signaling molecules and activates transcriptional programs associated with secondary metabolite biosynthesis [32] [31]. The enhancement effect is accompanied by slight reductions in biomass accumulation, indicating metabolic trade-offs between growth and secondary metabolite production [15] [23].

Sucrose elicitation at elevated concentrations (6%) provides comparable enhancement to methyl jasmonate, achieving 1.7-fold increases in leoligin content without significant growth inhibition [23] [30]. This osmotic elicitation strategy exploits the dual role of sucrose as both carbon source and stress signal [23] [33]. The mechanism likely involves activation of stress-responsive transcription factors that upregulate phenylpropanoid pathway genes [23] [31].

Silver nitrate represents the most potent elicitor tested, producing approximately 5-fold increases in leoligin accumulation when applied at 15 μM concentration [23] [27]. However, this heavy metal elicitor significantly reduces biomass production by approximately 30%, limiting its practical application for large-scale production [23] [27]. The mechanism of silver ion elicitation involves oxidative stress induction and activation of plant defense gene expression [23] [31].

Quantitative Analysis and Production Optimization

High-performance liquid chromatography with photodiode array detection (HPLC-PAD) serves as the standard analytical method for quantifying leoligin content in hairy root cultures [15] [23]. Validated extraction protocols employ dichloromethane sonication followed by methanol dissolution to achieve complete recovery of lignan compounds from plant material [23] [30]. Multiple extraction cycles ensure exhaustive compound recovery, as confirmed by analytical verification of spent extraction residues [23] [30].

Baseline leoligin production in untreated hairy root cultures averages 0.0094±0.0004% dry weight, comparable to levels found in field-grown Edelweiss roots [15] [23]. This consistency demonstrates that hairy root cultures maintain the metabolic capacity for lignan biosynthesis under controlled conditions [23] [30]. The production levels achieved through elicitation (up to 0.0678% with sucrose treatment) represent significant improvements over extraction from wild-collected plant material [23] [34].

Co-production of related lignans, particularly 5-methoxyleoligin, occurs simultaneously with leoligin biosynthesis in hairy root cultures [23] [30]. The ratio of these compounds varies with elicitor treatment, suggesting differential regulation of methylation enzymes in the biosynthetic pathway [23] [21]. Optimization of culture conditions can potentially be tailored to favor production of specific lignan derivatives based on therapeutic requirements [23] [21].

The biotechnological production of leoligin through hairy root cultures offers distinct advantages over extraction from field-grown plants, including year-round production capability, consistent quality control, and independence from environmental factors [23] [29]. Scale-up considerations for commercial production involve bioreactor design optimization to accommodate the fragile nature of hairy roots while maintaining adequate oxygen transfer and nutrient distribution [23] [25].

Total Synthesis Routes: Stereoselective Strategies and Key Intermediates

Stereoselective Synthetic Framework

The total synthesis of leoligin requires precise control over multiple stereogenic centers, necessitating the development of stereoselective methodologies that can reliably generate the (2S,3R,4R) absolute configuration [20] [21]. The synthetic challenge is compounded by the presence of a tetrahydrofuran ring system bearing three contiguous stereocenters, demanding careful selection of bond-forming reactions that establish the correct relative and absolute stereochemistry [20] [22].

The most successful synthetic approach employs a modular strategy that allows for late-stage diversification and analog preparation [20] [35]. This methodology centers on the stereoselective construction of a common tetrahydrofuran intermediate that can be elaborated with different substitution patterns to access leoligin and related compounds [20] [21]. The modular nature of this approach enables structure-activity relationship studies and optimization of biological properties [20] [21].

Key design principles for the synthetic route include maximizing convergency to minimize step count, employing reliable stereoselective transformations, and incorporating functional group interconversions that preserve stereochemical integrity [20] [22]. The synthetic strategy must also accommodate the sensitive angelic acid ester moiety, which is prone to isomerization under acidic or thermal conditions [20] [22].

Kinetic Resolution and Enantiomeric Enrichment

The establishment of enantiomeric purity represents a critical early step in the total synthesis, achieved through lipase-mediated kinetic resolution of racemic allylic alcohols [20] [21]. This enzymatic approach employs Amano lipase PS to selectively esterify the undesired enantiomer, leaving behind enantiopure (S)-configured alcohols with greater than 98% enantiomeric excess [20] [22]. The high selectivity of this enzymatic resolution eliminates the need for additional purification steps while providing scalable access to optically pure starting materials [20] [22].

The kinetic resolution proceeds through vinyl magnesium bromide addition to appropriately substituted benzaldehydes, generating racemic allylic alcohols that serve as substrates for the lipase-catalyzed resolution [20] [21]. The enzymatic selectivity favors esterification of the (R)-enantiomer, enabling recovery of the desired (S)-alcohol through simple filtration and washing procedures [20] [22]. This approach has been successfully applied to various benzaldehyde derivatives, demonstrating broad substrate tolerance [20] [21].

Alternative approaches to enantiomeric enrichment, including Sharpless asymmetric epoxidation, have been explored but found to provide inferior yields and selectivity compared to the lipase-mediated resolution [21] [22]. The enzymatic approach offers practical advantages including mild reaction conditions, scalability, and compatibility with sensitive functional groups [20] [21].

Radical Cyclization and Ring Formation

The construction of the tetrahydrofuran ring system employs a diastereoselective radical cyclization strategy that establishes two of the three required stereocenters in a single transformation [20] [21]. This key reaction involves 5-exo-trig cyclization of an appropriately positioned radical center onto a pendant alkene, generating the characteristic trans-disubstituted tetrahydrofuran ring with high stereoselectivity [20] [35].

The radical cyclization precursor is prepared through sequential etherification with propargyl bromide and meta-chloroperoxybenzoic acid (mCPBA) epoxidation [20] [21]. The epoxide functionality serves as both a radical initiator and stereochemical control element, ensuring that cyclization proceeds with the correct regiochemistry and stereochemistry [20] [22]. The transformation proceeds under standard radical conditions using tributyltin hydride and azobisisobutyronitrile (AIBN) as the radical initiator [20] [21].

Optimization of the radical cyclization has revealed that the reaction can be conducted in a one-pot fashion without isolation of intermediate epoxides, significantly streamlining the synthetic sequence [20] [21]. This telescoped approach reduces the overall step count while maintaining high yields and stereoselectivity [20] [21]. The cyclization product contains an exocyclic alkene that serves as a handle for subsequent functionalization [20] [21].

Hydroboration-Suzuki Coupling Cascade

The installation of the fourth aromatic substituent employs a highly stereoselective hydroboration-Suzuki coupling cascade that introduces the final stereocenter with complete control over both regio- and stereochemistry [20] [21]. This transformation exploits the exocyclic alkene generated during the radical cyclization, using hydroboration to create an organoborane intermediate that undergoes Suzuki coupling with aryl halides [20] [22].

The hydroboration reaction proceeds with high regioselectivity, placing the boron atom at the terminal position of the alkene [20] [21]. Subsequent Suzuki coupling with appropriately substituted aryl bromides or iodides provides the desired benzyl-substituted tetrahydrofuran products with excellent yields and complete stereocontrol [20] [21]. The cascade nature of this transformation enables single-operation installation of complex aromatic substituents [20] [22].

Various aryl coupling partners have been successfully employed in this transformation, including electron-rich methoxy-substituted aromatics that correspond to the substitution pattern found in natural leoligin [20] [21]. The methodology tolerates diverse electronic and steric environments, enabling access to numerous leoligin analogs for biological evaluation [20] [21]. The mild reaction conditions preserve the sensitive tetrahydrofuran stereochemistry while enabling efficient carbon-carbon bond formation [20] [22].

Mitsunobu Esterification and Angelic Acid Installation

The final step in leoligin synthesis involves esterification of the tetrahydrofuran alcohol with angelic acid using modified Mitsunobu conditions [20] [21]. This approach is necessitated by the acid-sensitive nature of the angelic acid double bond, which undergoes isomerization to tiglic acid under standard esterification conditions [20] [22]. The Mitsunobu protocol employs 1,1'-(azodicarbonyl)dipiperidine (ADDP) as a more easily removable alternative to diethyl azodicarboxylate (DEAD) [20] [22].

The Mitsunobu esterification proceeds through formation of a phosphonium intermediate that activates the alcohol toward nucleophilic attack by the carboxylate [20] [21]. The reaction conditions are carefully optimized to minimize double bond isomerization while achieving complete conversion of the alcohol substrate [20] [22]. Purification of the final product requires gentle conditions to prevent thermal isomerization of the sensitive angelic acid ester [20] [22].

Alternative esterification approaches, including Steglich esterification with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), have been explored but found to cause significant isomerization of the angelic acid double bond [20] [22]. The reversible Michael addition of DMAP to the α,β-unsaturated ester leads to equilibration with the more stable tiglic acid isomer [20] [22]. These observations highlight the importance of the Mitsunobu approach for preserving the critical Z-geometry of the angelic acid ester [20] [22].

Scale-Up and Synthetic Efficiency

The optimized synthetic route enables gram-scale preparation of leoligin with consistent yields and stereochemical purity [20] [21]. The total synthesis comprises approximately 8-10 steps from commercial starting materials, representing a significant improvement over earlier approaches that required substantially longer sequences [20] [22]. The overall efficiency of the route makes it suitable for supplying material for biological studies and potentially for pharmaceutical development [20] [21].